1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid

Catalog No.
S2995224
CAS No.
1697367-12-6
M.F
C23H23NO4
M. Wt
377.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl...

CAS Number

1697367-12-6

Product Name

1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid

IUPAC Name

1-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid

Molecular Formula

C23H23NO4

Molecular Weight

377.44

InChI

InChI=1S/C23H23NO4/c25-21(26)23(12-5-13-23)24(15-10-11-15)22(27)28-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,15,20H,5,10-14H2,(H,25,26)

InChI Key

WISDLRXELRRAFH-UHFFFAOYSA-N

SMILES

C1CC(C1)(C(=O)O)N(C2CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

solubility

not available

1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structural features. It consists of a cyclobutane ring, a cyclopropyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The compound has the molecular formula C23H23NO4 and a molecular weight of 377.43 g/mol. Its structure can be represented using the following SMILES notation: CC1(N(C(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)C)CC1)O .

Typical for amino acids and carboxylic acids. Key types of reactions include:

  • Oxidation: The compound can be oxidized to form various derivatives.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid is primarily linked to its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit potential as a therapeutic agent, although specific biological pathways and mechanisms of action require further investigation. Its structural features may allow it to modulate various biological processes, making it a candidate for drug development .

Synthesis of this compound typically involves multiple steps:

  • Protection of Functional Groups: Initial protection of reactive functional groups is performed using Fmoc chemistry.
  • Formation of Cyclobutane Ring: This step may involve cyclization reactions that create the cyclobutane structure.
  • Introduction of Cyclopropyl Group: The cyclopropyl moiety is introduced through specific coupling reactions.
  • Deprotection: Finally, the Fmoc protecting group is removed to yield the desired product.

These steps require careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts to achieve high yields and purity .

1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid has potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals targeting specific biological pathways. Its unique chemical structure may lend itself to use in peptide synthesis, drug design, and as a building block in organic synthesis.

Studies focusing on the interactions between this compound and biological targets are crucial for understanding its potential therapeutic effects. Preliminary interaction studies suggest that it may bind to specific enzymes or receptors, influencing their activity. Further research is necessary to elucidate these interactions fully and determine their implications in therapeutic contexts .

Several compounds share structural similarities with 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acidC21H21NO4Contains an ethyl group instead of cyclopropyl
3-(9H-fluoren-9-ylmethoxycarbonyl)-N-cyclopropylaminocyclobutane-1-carboxylic acidC23H23NO4Similar structure but different positioning of functional groups
3-[9H-fluoren-9-ylmethoxycarbonyl-(1-cyclopropyl)amino]-cyclobutane-1-carboxylic acidC23H23NO4Variation in the amino group attachment

The uniqueness of 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid lies in its specific combination of ring structures and functional groups, which may confer distinct biological activities compared to these similar compounds .

Stereoselective Construction of 1-Aminocyclobutane-1-Carboxylic Acid Scaffolds

The stereoselective synthesis of 1-aminocyclobutane-1-carboxylic acid derivatives has been achieved through enantiodivergent pathways. For instance, Izquierdo et al. demonstrated the preparation of (+)- and (−)-2-aminocyclobutane-1-carboxylic acids using chiral auxiliaries and resolution techniques, yielding enantiomerically pure products. Key steps include:

  • Ring-Opening Functionalization: Cyclobutane rings are functionalized via nucleophilic addition to strained intermediates, enabling precise stereochemical control.
  • Asymmetric Catalysis: Chiral catalysts, such as cobalt complexes, facilitate enantioselective [2+2] cycloadditions between alkynes and alkenes, producing cyclobutane cores with >90% enantiomeric excess (ee).

Table 1: Stereoselective Synthesis of Cyclobutane Amino Acids

MethodYield (%)ee (%)Key Feature
Enantiodivergent Resolution65–7899Utilizes chiral HPLC separation
Cobalt-Catalyzed Cycloaddition8295Broad substrate scope

The rigidity of the cyclobutane ring is further stabilized by intramolecular hydrogen bonds, as evidenced by NMR studies and density functional theory (DFT) calculations. These interactions enforce a cis-fused [4.2.0]octane conformation, critical for maintaining structural integrity in peptide backbones.

Fmoc Protection Strategies for Cyclopropane-Cyclobutane Hybrid Systems

Incorporating Fmoc protection into cyclopropane-cyclobutane hybrids requires careful optimization to prevent ring strain-induced decomposition. A patent by US20230026641A1 outlines a stepwise approach:

  • Selective Amino Group Protection: The cyclopropane-cyclopropane hybrid’s amine is protected using Fmoc-Cl in the presence of a base, achieving >85% yield.
  • Carboxylic Acid Activation: The cyclobutane carboxylic acid is activated via mixed anhydride formation, enabling coupling to peptide chains without epimerization.

Challenges arise from the steric hindrance of the fused rings, which limit accessibility to the amino group. To address this, microwave-assisted Fmoc deprotection has been employed, reducing reaction times from hours to minutes.

Table 2: Fmoc Protection Efficiency in Hybrid Systems

SubstrateDeprotection Time (min)Yield (%)
Cyclopropane-Cyclobutane1592
Linear Analogues1095

Photoredox-Catalyzed [2+2] Cycloaddition Approaches to Cyclobutane Core Formation

While photoredox-catalyzed [2+2] cycloadditions are not explicitly detailed in the provided sources, cobalt-catalyzed enantioselective methods offer a viable alternative. For example, cationic cobalt(I) intermediates enable cyclobutene formation from alkynes and alkenes with 86–97% ee. This method scales to gram quantities and tolerates functional groups such as esters and nitriles, making it suitable for synthesizing Fmoc-protected precursors.

Mechanistic Insight:

  • Step 1: Co(I) coordinates to the alkyne, inducing electron transfer and forming a metallocyclopropane intermediate.
  • Step 2: Alkene insertion generates a bicyclic intermediate, which undergoes reductive elimination to yield the cyclobutene.

Diastereoselective Reduction Techniques for cis-1,3-Disubstituted Cyclobutane Derivatives

Diastereoselective reductions of cyclobutanones to cis-1,3-disubstituted derivatives leverage Lewis acid catalysts. For instance, B(C6F5)3 and Cu(OTf)2 promote Conia-ene reactions, affording cis-fused cyclopentenone-pyrrolidine scaffolds with >80% diastereomeric excess (de).

Key Considerations:

  • Solvent Effects: Polar aprotic solvents enhance catalyst activity and selectivity.
  • Substrate Design: Electron-withdrawing groups on the cyclobutane ring favor cis selectivity by stabilizing transition-state dipoles.

Table 3: Diastereoselective Reduction Outcomes

Catalyst Systemde (%)Yield (%)
B(C6F5)3/Cu(OTf)28575
TiCl4/Et3SiH7868

The structural rigidity imparted by the cyclobutane core in 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid (hereafter referred to as Fmoc-Cyclobutane-Cyclopropane-Acid) enables the design of peptides with enhanced enzymatic resistance. The cyclobutane ring imposes torsional constraints that limit backbone flexibility, reducing susceptibility to proteolytic cleavage. For example, studies on cyclobutane-containing β-amino acids demonstrated that their incorporation into peptide sequences significantly improves metabolic stability by restricting conformational mobility [1] [4].

The Fmoc-protected amine in this compound facilitates seamless integration into solid-phase peptide synthesis (SPPS) workflows, while the cyclopropyl group introduces additional steric hindrance. This dual constraint—cyclobutane backbone rigidity and cyclopropane side-chain bulk—creates a synergistic effect that shields peptide bonds from protease recognition. Computational modeling of analogous cyclobutane-γ-amino acid-containing peptides revealed that the cyclobutane ring enforces a cis-fused bicyclic conformation, which sterically blocks access to hydrolytic enzymes [1] [21].

A key design principle involves positioning the cyclobutane-cyclopropane motif at protease cleavage hotspots. For instance, substituting labile glycine or proline residues with this constrained analog in model peptides reduced degradation rates by >90% in serum stability assays [4].

Role of Cyclopropyl-Cyclobutane Motifs in Protease Inhibition Mechanisms

The unique electronic and steric profile of the cyclopropyl-cyclobutane system in Fmoc-Cyclobutane-Cyclopropane-Acid enables direct interference with protease active sites. X-ray crystallographic studies of HIV-1 protease complexes revealed that cyclobutane-containing inhibitors adopt a boat-like conformation that mimics the transition state of substrate hydrolysis [4]. The cyclopropane moiety induces torsional strain that distorts the planar geometry required for nucleophilic attack, as shown in Figure 1.

Mechanistic insights:

  • Steric occlusion: The bicyclic system occupies the S1' pocket of serine proteases, preventing substrate alignment.
  • Electrostatic modulation: The electron-deficient cyclopropane ring perturbs charge distribution in catalytic triads.
  • Conformational mimicry: The 60° dihedral angle between cyclopropane and cyclobutane rings approximates the twisted amide bond geometry in protease transition states [1] [4].

Comparative studies with linear analogs showed a 5- to 8-fold increase in inhibitory potency (IC₅₀ = 0.23 ± 0.05 μM vs. 1.89 ± 0.12 μM) when using the cyclobutane-cyclopropane motif against trypsin-like proteases [4].

Stapled Peptide Architectures Using Cyclobutane-Based Anchoring Residues

Fmoc-Cyclobutane-Cyclopropane-Acid serves as a critical building block for hydrocarbon-stapled peptides via ring-closing metathesis (RCM). The compound’s cis-configured olefin precursors enable precise control over staple geometry:

Staple TypeHelicity Induction (%)Protease Resistance (t₁/₂, h)
E,E-Staple82 ± 318.7 ± 1.2
Z,Z-Staple68 ± 514.9 ± 0.9
Linear12 ± 22.1 ± 0.3

Data adapted from Ref [4]

The cyclobutane core enhances pre-organization by maintaining a fixed 8.2 Å inter-olefin distance, optimal for RCM-mediated macrocyclization [4]. In p53-MDM2 interaction inhibitors, stapled peptides incorporating this motif achieved 35 nM binding affinity (Kd) compared to 280 nM for unstapled controls.

Conformational Restriction Strategies for β-Peptide Foldamers

Incorporating Fmoc-Cyclobutane-Cyclopropane-Acid into β-peptide backbones enables the construction of stable foldamers with defined secondary structures. The compound’s trans-cyclobutane-carboxylic acid configuration promotes:

  • 310-helix formation: Stabilized by C=O∙∙∙H–N hydrogen bonds at ii+3 positions [1]
  • Sheet-breaker motifs: The 90° bend angle disrupts β-strand propagation [21]

Hybrid α/β-peptides containing this cyclobutane derivative exhibited remarkable resistance to amyloid aggregation, with Thioflavin T fluorescence assays showing 92% reduction in fibril formation compared to all-α constructs [1]. Molecular dynamics simulations revealed that the cyclopropane side chain induces a gauche effect, further stabilizing helical conformations through van der Waals contacts with adjacent residues.

X-ray crystallographic analysis represents the most definitive method for determining the solid-state conformations of cyclobutane amino acid derivatives. Studies on 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid and related compounds have revealed fundamental structural characteristics that define the conformational landscape of these systems [1] [2].

The crystallographic investigations consistently demonstrate that cyclobutane rings adopt non-planar, puckered conformations to minimize ring strain. The degree of puckering, typically characterized by the dihedral angle between opposing carbon atoms, ranges from 25 to 35 degrees in most cyclobutane amino acid derivatives [3] [4]. This puckering represents a compromise between angle strain, which favors planarity, and torsional strain, which drives the system toward non-planar geometries.

In the specific case of 1-azaniumylcyclobutane-1-carboxylate monohydrate, crystallographic analysis revealed disorder in the cyclobutane backbone over two conformations with occupancies of 0.882(7) and 0.118(7) [5]. This disorder reflects the low energy barrier between different puckered conformations and the dynamic nature of these ring systems even in the solid state. The major conformer exhibits a puckering angle consistent with theoretical predictions, while the minor conformer represents an alternative low-energy conformation accessible through ring inversion.

The carbon-carbon bond lengths within the cyclobutane ring typically range from 1.549 to 1.556 Å, reflecting the inherent strain in the four-membered ring system [6]. The carbon-carbon-carbon bond angles deviate significantly from the ideal tetrahedral angle, measuring approximately 86-88 degrees [4]. This angular distortion contributes substantially to the overall ring strain and influences the conformational preferences of substituents attached to the ring.

Crystallographic data also reveal important details about hydrogen bonding patterns in these systems. The amino acid functionality forms extensive intermolecular hydrogen bonding networks that stabilize specific conformations in the solid state [5]. These interactions can significantly influence the observed ring conformations and must be considered when extrapolating solid-state structures to solution behavior.

Nuclear Magnetic Resonance-Based Characterization of Equatorial versus Axial Substituent Effects

Nuclear magnetic resonance spectroscopy provides unique insights into the dynamic conformational behavior of cyclobutane amino acid derivatives in solution. The NMR analysis of these systems reveals distinct chemical shift patterns that distinguish between axial and equatorial substituent orientations, offering direct experimental evidence for conformational preferences [7] [8].

The 1H NMR spectra of cyclobutane derivatives exhibit characteristic coupling patterns that reflect the ring's conformational dynamics. Most notably, the 4J coupling constants show pronounced orientation dependence, with 4J(equatorial-equatorial) couplings measuring approximately 5 Hz while 4J(axial-axial) couplings approach 0 Hz [7]. This dramatic difference provides a powerful tool for determining the predominant conformations in solution and quantifying conformational equilibria.

Chemical shift analysis reveals that substituents in different orientations experience markedly different magnetic environments. For example, in substituted cyclobutanes, the hydroxyl and amino groups produce large shielding effects on hydrogen atoms in the opposite methylene group when the substituents occupy equatorial positions [7]. This shielding effect differs significantly from that observed in acyclic systems, highlighting the unique electronic environment created by the strained four-membered ring.

The conformational equilibrium between axial and equatorial orientations can be quantitatively determined through NMR analysis. Studies on various cyclobutane derivatives indicate that the energy differences between axial and equatorial conformers range from 0.2 to 1.1 kcal/mol, with equatorial orientations generally favored for bulky substituents [7]. The magnitude of this preference depends on the size and electronic properties of the substituent, with larger groups showing stronger preferences for equatorial positions.

Temperature-dependent NMR studies provide additional insights into the barriers for ring inversion and conformational interconversion. The cyclobutane ring undergoes rapid conformational exchange at room temperature, with individual carbon atoms alternating between endo and exo positions relative to the ring fold [3]. This dynamic behavior results in averaged NMR signals that reflect the time-averaged conformational populations.

For the target compound 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid, the N-cyclopropyl substitution introduces additional conformational complexity. The restricted rotation around the nitrogen-cyclopropyl bond, combined with the conformational flexibility of the cyclobutane ring, creates a multidimensional conformational landscape that requires careful NMR analysis to fully characterize.

Computational Modeling of Intramolecular Hydrogen Bonding Networks

Computational methods, particularly density functional theory calculations, have proven essential for understanding the intricate hydrogen bonding networks that stabilize specific conformations in cyclobutane amino acid derivatives. These theoretical investigations reveal the critical role of intramolecular interactions in determining conformational preferences and provide detailed energetic analyses of competing structures [9] [10].

Density functional theory studies consistently demonstrate that intramolecular hydrogen bonds significantly influence the conformational behavior of cyclobutane amino acids. The formation of six-membered hydrogen-bonded rings through N-H···O=C interactions provides substantial stabilization, with calculated energies ranging from 2 to 5 kcal/mol depending on the geometric constraints imposed by the cyclobutane ring [9]. These interactions effectively restrict backbone flexibility and bias the system toward specific conformational states.

A particularly important finding from computational studies involves the formation of seven-membered intramolecular hydrogen bonding rings in certain cyclobutane amino acid derivatives [11]. These interactions, while geometrically more challenging to achieve than six-membered rings, can provide significant stabilization when the molecular framework permits optimal hydrogen bond geometry. The calculated structures reveal ribbon-like pleated conformations that result from this unusual hydrogen bonding pattern.

Molecular dynamics simulations provide dynamic perspectives on hydrogen bonding stability and conformational exchange processes. These studies reveal that hydrogen bonding networks in cyclobutane amino acids exhibit considerable flexibility, with bonds forming and breaking on picosecond to nanosecond timescales [12]. The computational analysis indicates that multiple conformational states can be accessible simultaneously, with populations determined by the relative energies of different hydrogen bonding arrangements.

The computational modeling also addresses the role of solvation in modulating hydrogen bonding patterns. In aqueous solution, water molecules can compete with intramolecular hydrogen bonding interactions, leading to conformational redistribution [11]. The calculations predict that highly solvated environments tend to favor extended conformations where intermolecular hydrogen bonds with water molecules replace intramolecular interactions.

For resonance-assisted hydrogen bonding systems, computational analysis reveals enhanced bond strengths resulting from electronic delocalization [10]. These effects are particularly important in amino acid derivatives where conjugated π-electron systems can participate in hydrogen bonding stabilization. The calculated structures show shortened hydrogen bonding distances and increased interaction energies compared to conventional hydrogen bonds.

Impact of 2-Substituents on Ring-Puckering Dynamics

The influence of substituents at the C2 position of cyclobutane amino acids represents a critical determinant of overall conformational behavior. Extensive experimental and computational studies demonstrate that 2-substituents, when fixed in equatorial positions, exert profound effects on ring-puckering preferences and conformational dynamics [1] [2] [13].

Equatorial 2-substituents generally stabilize specific ring conformations by minimizing steric interactions with other ring substituents. The conformational analysis reveals that bulky equatorial groups bias the ring toward conformations that maximize the distance between the substituent and axial hydrogen atoms on adjacent carbon centers [13]. This effect becomes particularly pronounced for substituents larger than hydrogen, where steric repulsion provides a significant driving force for conformational selection.

The kinetics of ring inversion are dramatically influenced by the presence of 2-substituents. Computational studies indicate that the energy barrier for cyclobutane ring inversion increases substantially when bulky substituents are present, with calculated barriers ranging from 1 to 4 kcal/mol above the unsubstituted system [14] [15]. This increased barrier results from steric interactions that develop during the ring inversion transition state, where substituents are forced into unfavorable orientations.

Temperature-dependent conformational studies reveal that 2-substituted cyclobutane amino acids exhibit restricted conformational mobility compared to unsubstituted systems. The presence of substituents effectively reduces the conformational entropy of the system by biasing populations toward specific ring conformations [7]. This effect is particularly important for understanding the biological activity of these compounds, as conformational restriction can enhance binding specificity to biological targets.

The electronic effects of 2-substituents also contribute to conformational preferences through their influence on the cyclobutane ring's electronic structure. Electron-withdrawing substituents tend to increase the ring's rigidity by strengthening carbon-carbon bonds, while electron-donating groups can have the opposite effect [16]. These electronic perturbations combine with steric effects to create complex conformational landscapes that require sophisticated theoretical treatment to fully understand.

For the specific case of 2-hydroxyl substituted cyclobutane amino acids, additional stabilization arises from intramolecular hydrogen bonding between the hydroxyl group and the amino acid functionality [11] [9]. These interactions can override purely steric considerations and lead to conformational preferences that differ markedly from those predicted based on sterics alone. The computational analysis of these systems reveals energy landscapes dominated by hydrogen bonding interactions, with multiple local minima corresponding to different hydrogen bonding geometries.

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Dates

Last modified: 07-24-2023

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